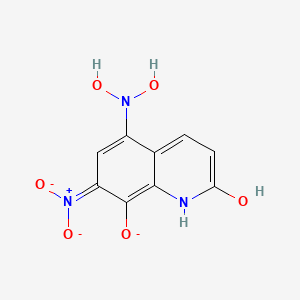

20-Dihydro Hydrocortisone 21-Carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

20-Dihydro Hydrocortisone 21-Carboxylic Acid is a corticosteroid derivative known for its anti-inflammatory properties. It is a biochemical compound used primarily in proteomics research . The molecular formula of this compound is C21H30O6, and it has a molecular weight of 378.46 . This compound is part of a new class of corticosteroids synthesized based on the antedrug concept, which aims to provide local anti-inflammatory activity without systemic toxicities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carboxylic acids, including 20-Dihydro Hydrocortisone 21-Carboxylic Acid, can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using reagents such as potassium permanganate (KMnO4) or Dess-Martin periodinane . Another method includes the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to yield carboxylic acids . Additionally, carboxylic acids can be synthesized via the carboxylation of Grignard reagents with carbon dioxide (CO2) .

Industrial Production Methods

Industrial production of carboxylic acids often involves large-scale oxidation processes. For instance, the oxidation of substituted alkylbenzenes with KMnO4 is a widely used method . The hydrolysis of nitriles and the carboxylation of Grignard reagents are also employed in industrial settings, depending on the specific requirements and availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

20-Dihydro Hydrocortisone 21-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: Conversion of primary alcohols or aldehydes to carboxylic acids.

Reduction: Reduction of carboxylic acids to primary alcohols.

Substitution: Nucleophilic acyl substitution reactions to form derivatives such as esters, amides, and anhydrides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Dess-Martin periodinane.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, alcohols for esterification.

Major Products Formed

Esters: Formed through esterification reactions with alcohols.

Amides: Formed through reactions with amines.

Anhydrides: Formed by heating carboxylic acids to remove water.

Scientific Research Applications

20-Dihydro Hydrocortisone 21-Carboxylic Acid has several scientific research applications:

Chemistry: Used as a reference standard in pharmaceutical toxicology and as an impurity reference material.

Biology: Studied for its anti-inflammatory properties and potential therapeutic applications.

Medicine: Investigated for its local anti-inflammatory activity without systemic toxicities.

Industry: Utilized in the synthesis of various corticosteroid derivatives and related compounds.

Mechanism of Action

The mechanism of action of 20-Dihydro Hydrocortisone 21-Carboxylic Acid involves its interaction with the glucocorticoid receptor. Upon binding to the receptor, the compound forms a receptor-ligand complex that translocates into the cell nucleus. This complex binds to glucocorticoid response elements (GRE) in the promoter region of target genes, leading to changes in gene expression . These changes result in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

Similar Compounds

Hydrocortisone 21-Carboxylic Acid: A glucocorticoid with similar anti-inflammatory properties.

20-Dihydro-corticosterone 21-Carboxylic Acid: Another corticosteroid derivative with anti-inflammatory activity.

Uniqueness

20-Dihydro Hydrocortisone 21-Carboxylic Acid is unique due to its synthesis based on the antedrug concept, which aims to provide local anti-inflammatory effects without systemic toxicities . This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula |

C21H30O6 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C21H30O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h9,13-17,23-24,27H,3-8,10H2,1-2H3,(H,25,26) |

InChI Key |

KZENJDWRIKLICU-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(C(=O)O)O)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)

![[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B12289567.png)

![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12289570.png)

![cobalt(3+);3-[(5Z,9Z,14Z)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate;cyanide](/img/structure/B12289580.png)

![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12289608.png)